1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea
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Overview
Description
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea is a complex organic compound with a unique structure that includes a benzodioxin ring, a pyrrolidinone ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of Pyrrolidinone Intermediate: The pyrrolidinone ring is formed by the reaction of an appropriate amine with a succinic anhydride derivative.
Coupling Reaction: The benzodioxin and pyrrolidinone intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Urea Formation: The final step involves the reaction of the coupled intermediate with isocyanate derivatives to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin and pyrrolidinone rings may facilitate binding to specific sites, while the urea moiety can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the pyrrolidinone and urea moieties.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: This compound has the benzodioxin ring but differs in the rest of its structure.
Uniqueness
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea is unique due to its combination of the benzodioxin, pyrrolidinone, and urea moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Biological Activity
The compound 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea is a synthetic derivative that incorporates a benzodioxin moiety, which is known for its biological significance. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is C16H22N2O4, with a molecular weight of approximately 306.36 g/mol. The structure features a benzodioxin core linked to a pyrrolidine ring and an urea functional group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H22N2O4 |
Molecular Weight | 306.36 g/mol |
IUPAC Name | This compound |
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. Specifically, it has shown promising results against key enzymes involved in metabolic disorders:
-
Acetylcholinesterase (AChE) : The compound exhibits moderate inhibitory activity against AChE, which is crucial for neurotransmission and has implications in Alzheimer's disease treatment.
- IC50 Value : Approximately 157.31 µM.
-
Butyrylcholinesterase (BChE) : It has shown selective inhibition towards BChE, which may enhance its therapeutic profile in neurodegenerative diseases.
- IC50 Value : Approximately 46.42 µM.
These findings suggest that the compound could be beneficial in treating conditions such as Alzheimer's disease by modulating cholinergic activity.
Antimicrobial Activity
The compound's benzodioxin structure may also contribute to antimicrobial properties. Preliminary data indicate moderate antibacterial and antifungal activities against several pathogens:
Pathogen | Activity Level |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | Moderate |
Candida albicans | Moderate |
These results warrant further investigation into its potential as an antimicrobial agent.
The proposed mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Binding : The urea moiety likely facilitates binding to the active sites of AChE and BChE, inhibiting their activity and leading to increased acetylcholine levels.
- Signaling Pathways Modulation : It may also influence signaling pathways related to cell growth and apoptosis, indicating potential anticancer properties.
Case Studies
Several case studies have been conducted to evaluate the compound's efficacy:
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting a neuroprotective role.
- Diabetes Management : The compound was tested for its potential in managing Type 2 diabetes mellitus (T2DM) through enzyme inhibition pathways that affect glucose metabolism.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-12(2)20(5-6-22)18(24)19-13-9-17(23)21(11-13)14-3-4-15-16(10-14)26-8-7-25-15/h3-4,10,12-13,22H,5-9,11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGHVILATYQMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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